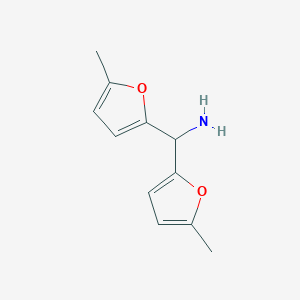
Bis(5-methylfuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-methylfuran-2-yl)methanamine: is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of two 5-methylfuran rings attached to a central methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-methylfuran-2-yl)methanamine can be achieved through a catalyst-free method involving the reaction of 5-methylfurfuryl alcohol with water and air. This method yields an 81% production rate of bis(5-methylfuran-2-yl)methane, which can then be further aminated to form this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of biomass-derived feedstocks. The process includes the catalytic hydrogenation and hydrodeoxygenation of 5-hydroxymethylfurfural using silica-supported cobalt nanoparticles .
Chemical Reactions Analysis
Types of Reactions: Bis(5-methylfuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The methanamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of furan carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry: Bis(5-methylfuran-2-yl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of biodiesel precursors and other renewable energy sources .
Mechanism of Action
The mechanism of action of bis(5-methylfuran-2-yl)methanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved include free radical decarboxylation and catalytic hydrogenation .
Comparison with Similar Compounds
(5-Methylfuran-2-yl)methanamine: A simpler analog with one furan ring.
Bis(furan-2-yl)methanamine: Lacks the methyl groups on the furan rings.
Uniqueness: Bis(5-methylfuran-2-yl)methanamine is unique due to the presence of two 5-methylfuran rings, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
bis(5-methylfuran-2-yl)methanamine |
InChI |
InChI=1S/C11H13NO2/c1-7-3-5-9(13-7)11(12)10-6-4-8(2)14-10/h3-6,11H,12H2,1-2H3 |
InChI Key |
QIZRZJJSSHIGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















